molecular formula C20H27NO3 B12317152 (1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene

(1S,17S)-4,5,17-trimethoxy-11-azatetracyclo[9.7.0.0^{1,14.0^{2,7]octadeca-2,4,6,14-tetraene

Cat. No.: B12317152
M. Wt: 329.4 g/mol
InChI Key: VFNBFPRWBICVGZ-UHFFFAOYSA-N
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Description

This compound belongs to a class of complex polycyclic alkaloids characterized by a tetracyclic framework with fused azabicyclic and aromatic moieties. Its structure features three methoxy groups at positions 4, 5, and 17, along with an aza bridge at position 11.

Properties

IUPAC Name

4,5,17-trimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-22-16-7-6-15-8-10-21-9-4-5-14-11-18(23-2)19(24-3)12-17(14)20(15,21)13-16/h6,11-12,16H,4-5,7-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNBFPRWBICVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC=C2CCN3C2(C1)C4=CC(=C(C=C4CCC3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,7-Dihydrohomoerysotrine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving 2,7-dihydrohomoerysotrine include oxidizing agents, reducing agents, and nucleophiles . The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of 2,7-dihydrohomoerysotrine depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Differences

The compound shares a tetracyclic core with other plant-derived alkaloids and macrolides. Key comparisons include:

Table 1: Substituent Positions and Stereochemical Features
Compound Name Methoxy Positions Aza Bridge Position Stereochemistry (1,17)
(1S,17S)-4,5,17-Trimethoxy-11-azatetracyclo... 4, 5, 17 11 S, S
Compound 1 (Molecules, 2014) 5, 6, 17 11 S, R
Compound 7 (Molecules, 2014) 4, 6, 17 11 S, S
Rapamycin (Reference Standard) 5, 6, 23 N/A S, S

Key Observations :

  • The 4,5,17-trimethoxy pattern in the target compound distinguishes it from analogs like Compound 1 (5,6,17) and Compound 7 (4,6,17). These positional differences alter electronic and steric environments, impacting binding affinity .
  • Stereochemistry at position 17 (S-configuration) is conserved in the target compound and Compound 7 but differs in Compound 1 (R-configuration), which may influence conformational stability .

NMR Spectral Analysis and Chemical Shift Trends

Comparative NMR studies (e.g., Molecules, 2014) reveal how substituent positions affect proton environments:

Table 2: NMR Chemical Shifts (ppm) in Key Regions
Compound Region A (Positions 39–44) Region B (Positions 29–36)
Target Compound 2.85–3.10 5.90–6.15
Compound 1 3.15–3.40 6.20–6.45
Compound 7 2.90–3.20 5.95–6.30
Rapamycin 3.00–3.25 6.00–6.20

Key Findings :

  • Region A : The target compound’s upfield shifts (2.85–3.10 ppm) compared to Compound 1 (3.15–3.40 ppm) suggest reduced electron density near methoxy groups at positions 4 and 3.
  • Region B : Similar shifts to Rapamycin (5.90–6.15 vs. 6.00–6.20 ppm) imply conserved aromaticity in this region, critical for π-stacking interactions in biological systems .

Bioactivity and Functional Implications

While direct bioactivity data for the target compound are sparse, studies on analogs (e.g., Compound 1 and 7) highlight structure-activity relationships:

  • Antifungal Activity : Compound 7 (4,6,17-trimethoxy) exhibits stronger antifungal properties than Compound 1 (5,6,17-trimethoxy), correlating with methoxy placement at position 4 enhancing membrane permeability .
  • Enzyme Inhibition : The S,S stereochemistry in the target compound and Compound 7 is associated with higher selectivity for kinase inhibition compared to R-configuration analogs .

Lumping Strategy for Predictive Modeling

Organic compounds with shared tetracyclic frameworks are often grouped using a lumping strategy to predict physicochemical properties. For example:

  • The target compound, Compound 1, and Compound 7 could be treated as a single surrogate in atmospheric models due to their similar degradation pathways and solubility profiles .

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